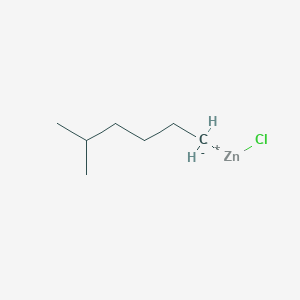

5-MethylhexylZinc chloride

Description

Historical Context and Evolution of Organozinc Reagents in Organic Synthesis

The journey of organozinc chemistry began in 1849 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). rsc.org This pioneering work laid the foundation for the development of a new class of organometallic reagents. rsc.orgbeilstein-journals.orgnih.gov Early organozinc compounds were noted for their high reactivity and pyrophoric nature, often igniting spontaneously in air. rsc.org

Over the following decades, several landmark discoveries expanded the utility of organozinc reagents in organic synthesis. In 1887, Sergey Reformatsky discovered the reaction that now bears his name, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. wisc.eduorganicchemistrydata.orgresearchgate.netorganic-chemistry.org This reaction demonstrated the unique ability of organozinc intermediates to be generated in situ, avoiding the need to handle the often-unstable organozinc reagents directly. wisc.edu

A further significant development was the Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and zinc-copper couple to generate a carbenoid species for the cyclopropanation of alkenes. acs.orgnih.govresearchgate.netorganic-chemistry.org This reaction showcased the diverse reactivity of zinc-based reagents beyond simple alkyl group transfer.

The 20th century witnessed a surge in the application of organozinc compounds, culminating in the Nobel Prize-winning work of Ei-ichi Negishi. The Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide, has become a cornerstone of modern synthetic chemistry. researchgate.net This reaction's success is largely due to the development of more stable and functional group-tolerant organozinc reagents, including alkylzinc halides.

The evolution of organozinc reagents is summarized in the table below:

| Key Development | Year | Description | Key Contributor(s) |

| Synthesis of Diethylzinc | 1849 | First synthesis of an organozinc compound. rsc.orgbeilstein-journals.orgnih.gov | Edward Frankland |

| Reformatsky Reaction | 1887 | Reaction of an α-haloester with a carbonyl compound using zinc. wisc.eduorganicchemistrydata.orgresearchgate.netorganic-chemistry.org | Sergey Reformatsky |

| Simmons-Smith Reaction | 1958 | Cyclopropanation of alkenes using diiodomethane and a zinc-copper couple. researchgate.net | H. E. Simmons and R. D. Smith |

| Negishi Coupling | 1977 | Palladium- or nickel-catalyzed cross-coupling of organozinc compounds with organic halides. | Ei-ichi Negishi |

Role of Alkylzinc Halides, including 5-Methylhexylzinc Chloride, in Modern Synthetic Chemistry

Alkylzinc halides, with the general formula RZnX (where R is an alkyl group and X is a halide), have emerged as highly valuable reagents in contemporary organic synthesis. Their moderate reactivity, compared to the more aggressive Grignard or organolithium reagents, allows for excellent functional group tolerance, enabling the synthesis of complex molecules without the need for extensive protecting group strategies.

The primary application of alkylzinc halides is in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. researchgate.net These reactions facilitate the formation of carbon-carbon bonds, a fundamental transformation in the construction of pharmaceuticals, agrochemicals, and advanced materials. The use of alkylzinc halides has been particularly impactful in the coupling of sp³-hybridized carbon centers to sp²-hybridized carbons, a challenging but crucial transformation.

The preparation of alkylzinc halides has also seen significant advancements. While early methods involved the reaction of alkyl halides with activated zinc metal, modern procedures often utilize additives like lithium chloride (LiCl) to facilitate the oxidative insertion of zinc into the carbon-halogen bond, even with less reactive alkyl bromides and chlorides. This has broadened the scope of accessible alkylzinc halides.

Within this class of reagents, This compound stands as a representative example of a branched-chain alkylzinc halide. Its synthesis can be achieved through the reaction of 1-bromo-5-methylhexane (B1585216) with activated zinc. The branched nature of the 5-methylhexyl group can influence the steric environment of the reaction center, potentially affecting the regioselectivity and stereoselectivity of its coupling reactions.

The utility of alkylzinc halides, including this compound, is demonstrated in their participation in various chemical transformations:

| Reaction Type | Description | Catalyst/Conditions |

|---|---|---|

| Negishi Coupling | Cross-coupling with aryl, vinyl, or other alkyl halides to form C-C bonds. | Palladium or Nickel catalysts |

| Acylation | Reaction with acyl chlorides to form ketones. | Copper catalysts |

| 1,4-Addition (Michael Addition) | Addition to α,β-unsaturated carbonyl compounds. | Copper catalysts |

Scope of the Review: Focusing on this compound within Alkylzinc Halide Research

This review will specifically examine the chemical compound This compound . While detailed research exclusively focused on this particular reagent is limited, this article will synthesize available information and place it within the broader context of alkylzinc halide chemistry. The subsequent sections will draw upon general principles and documented findings for analogous long-chain and branched alkylzinc halides to infer the expected properties and reactivity of this compound. The aim is to provide a comprehensive overview based on established knowledge in the field, thereby offering a scientifically grounded perspective on this specific organozinc reagent.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H15ClZn |

|---|---|

Molecular Weight |

200.0 g/mol |

IUPAC Name |

chlorozinc(1+);2-methylhexane |

InChI |

InChI=1S/C7H15.ClH.Zn/c1-4-5-6-7(2)3;;/h7H,1,4-6H2,2-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

ZEODJPKGKRBHFA-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCC[CH2-].Cl[Zn+] |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of 5 Methylhexylzinc Chloride and Analogous Organozinc Species

Analytical and Spectroscopic Techniques for Structural Characterization

The structural elucidation of organozinc compounds, including 5-Methylhexylzinc chloride, relies on a combination of sophisticated analytical and spectroscopic techniques. These methods provide critical insights into the molecular connectivity, three-dimensional arrangement, and electronic environment of the atoms within the molecule. Key techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray Diffraction (XRD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organometallic compounds in solution. wikipedia.org It provides detailed information about the structure and bonding of these molecules. For organozinc halides like this compound, ¹H and ¹³C NMR are routinely used to characterize the organic fragment, while ⁶⁷Zn NMR can, in principle, provide direct information about the metallic center.

¹H NMR spectroscopy is instrumental in confirming the structure of the 5-methylhexyl group attached to the zinc atom. The chemical shifts and coupling patterns of the protons provide a fingerprint of the organic moiety. In a typical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the different sets of protons along the alkyl chain. The protons on the carbon directly bonded to the zinc atom (α-protons) are expected to be the most deshielded due to the electropositive nature of the metal.

Table 1: Estimated ¹H NMR Chemical Shifts for the 5-Methylhexyl Group in this compound

| Proton Position | Multiplicity | Estimated Chemical Shift (ppm) |

| H-1 (α to Zn) | Triplet | ~0.5 - 1.0 |

| H-2 | Multiplet | ~1.2 - 1.5 |

| H-3 | Multiplet | ~1.1 - 1.4 |

| H-4 | Multiplet | ~1.4 - 1.7 |

| H-5 | Multiplet | ~1.6 - 1.9 |

| H-6 (CH₃) | Doublet | ~0.8 - 0.9 |

| H-7 (CH₃ on C5) | Doublet | ~0.8 - 0.9 |

Note: These are estimated values and can vary based on solvent and concentration.

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the 5-methylhexyl ligand. researchgate.netoregonstate.edu Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum. The carbon atom directly bonded to zinc (C-1) is expected to have a chemical shift significantly different from the other carbons in the chain due to the influence of the metal. The broad chemical shift range in ¹³C NMR allows for clear resolution of the signals for each carbon in the 5-methylhexyl backbone. oregonstate.edu

General chemical shift ranges for alkyl halides and alkanes can be used to predict the approximate locations of the signals in the ¹³C NMR spectrum of this compound. ucl.ac.ukpdx.edu

Table 2: Estimated ¹³C NMR Chemical Shifts for the 5-Methylhexyl Group in this compound

| Carbon Position | Estimated Chemical Shift (ppm) |

| C-1 (α to Zn) | ~10 - 20 |

| C-2 | ~30 - 40 |

| C-3 | ~25 - 35 |

| C-4 | ~35 - 45 |

| C-5 | ~25 - 35 |

| C-6 (CH₃) | ~20 - 30 |

| C-7 (CH₃ on C5) | ~20 - 30 |

Note: These are estimated values and can vary based on solvent and concentration.

Direct observation of the zinc center by NMR is possible through ⁶⁷Zn NMR spectroscopy. However, this technique presents significant challenges. The ⁶⁷Zn isotope has a low natural abundance (4.10%) and a low gyromagnetic ratio, which results in low sensitivity. huji.ac.ilresearchgate.net Furthermore, as a quadrupolar nucleus (spin I = 5/2), it often gives rise to broad resonance signals, especially in asymmetric environments. huji.ac.il For larger molecules and complexes, these signals can become too broad to be detected by standard high-resolution NMR spectrometers. huji.ac.il

Despite these difficulties, advances in high-field solid-state NMR (SSNMR) have made ⁶⁷Zn NMR an increasingly valuable tool for characterizing the local environment of zinc in solid materials. researchgate.net The observed chemical shifts, which span a very wide range, are highly sensitive to the coordination number and geometry of the zinc atom. huji.ac.ilresearchgate.net For organozinc halides, ⁶⁷Zn NMR could potentially provide information on aggregation states and the nature of the zinc-halogen bond.

Table 3: Nuclear Properties of ⁶⁷Zn Relevant to NMR Spectroscopy

| Property | Value |

| Spin (I) | 5/2 |

| Natural Abundance | 4.10% |

| Chemical Shift Range | ~2700 ppm |

| Reference Compound | sat. Zn(NO₃)₂ in D₂O |

Infrared (IR) Spectroscopy for Vibrational Modes Related to Metal-Carbon Bonds

Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules, which provides information about the types of bonds present. wikipedia.org In the context of this compound, IR spectroscopy is particularly useful for identifying the characteristic stretching and bending frequencies of the alkyl group and, importantly, the zinc-carbon (Zn-C) and zinc-chlorine (Zn-Cl) bonds.

Table 4: Typical Infrared Absorption Ranges for Bonds in Alkylzinc Halides

| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-H | Stretch | 2850 - 3000 |

| C-H | Bend | 1350 - 1470 |

| Zn-C | Stretch | 400 - 600 |

| Zn-Cl | Stretch | 250 - 400 |

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and physical state.

X-ray Diffraction (XRD) Studies for Solid-State Architectures

While a specific crystal structure for this compound is not documented in the searched literature, studies on analogous organozinc halides have revealed important structural features. For instance, some organozinc halides have been shown to exist as dimers with halogen bridges linking the zinc centers. uu.nl The coordination geometry around the zinc atom in these compounds is often tetrahedral. uu.nlresearchgate.net For example, the X-ray crystal structure of [Zn(PEt₃)I₂]₂ showed a dimeric structure with both bridging and terminal iodide ligands. psu.edu Such studies provide a basis for understanding the likely solid-state architecture of this compound.

Gas-phase Electron Diffraction (GED)

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions that are present in condensed phases. wikipedia.org For simple organozinc compounds like dimethylzinc (B1204448) (Me₂Zn), GED studies have confirmed a linear C-Zn-C geometry, as expected for a molecule with sp-hybridized zinc. uu.nllibretexts.org

X-ray Absorption Spectroscopy (XAS) for Solution-State Structural Insights

Understanding the structure of organozinc reagents in solution is critical, as this is the medium for most of their chemical reactions. acs.orgchemrxiv.org X-ray Absorption Spectroscopy (XAS), particularly the X-ray Absorption Near Edge Structure (XANES) region, is an invaluable tool for probing the local coordination environment of the zinc atom in solution. acs.orgacs.orgresearchgate.net

Recent studies have combined XAS with computational methods to characterize the solvation dynamics of species like ZnCl₂, ZnMeCl, and ZnMe₂ in THF. acs.orgacs.org This hybrid approach has revealed that these reagents exist as a distribution of different solvated species at room temperature. acs.orgchemrxiv.orgresearchgate.net For an organozinc halide like methylzinc chloride (ZnMeCl) in THF, the zinc center is typically coordinated by solvent molecules. The XAS data, supported by calculations, helps to determine the average number of coordinating solvent molecules and the geometry around the zinc atom, providing a much clearer picture than can be obtained from solid-state structures alone. acs.org This approach resolves long-standing ambiguities about the precise nature of organozinc reagents in the solution phase where they are most reactive. acs.org

Theoretical and Computational Approaches to Structure

Computational chemistry provides powerful tools to complement experimental findings, offering detailed insights into the structures, energies, and dynamic behavior of molecules like this compound.

Density Functional Theory (DFT) Calculations for Ground State Structures

Density Functional Theory (DFT) has become a standard method for investigating the ground state structures and energetics of organometallic compounds. rsc.orgresearchgate.net For organozinc halides, DFT calculations can predict key structural parameters such as bond lengths and angles for monomers, dimers, and solvent-coordinated species. rsc.orgresearchgate.net

These calculations are crucial for several reasons:

They can model species that are too transient or difficult to isolate and characterize experimentally.

They help in assigning spectral features, for instance by simulating vibrational spectra or the signatures seen in XAS. researchgate.net

They can quantify the relative stability of different aggregates (monomers vs. dimers) and the influence of solvent coordination.

For example, DFT studies have been used to investigate the mechanism of conjugate addition reactions involving organozinc halides. rsc.orgrsc.org These calculations revealed that the reaction mechanism can involve aggregates of two or more organozinc molecules, and that the coordinating ability of the solvent plays a critical role in stabilizing the transition states, thereby explaining differences in reactivity observed in different solvents like THF and DME. rsc.org

Table 1: Representative Calculated Bond Lengths for Organozinc Species

| Species | Bond | Calculated Bond Length (Å) | Computational Method | Reference |

|---|---|---|---|---|

| Me₂Zn | Zn-C | 1.930(2) | GED | uu.nl |

| [Me₄Zn]Li₂ | Zn-C | 2.07(15) | X-ray Powder Data | uu.nl |

| EtZnI (Polymer) | Zn-C | 1.95 | X-ray Crystallography | uu.nl |

| EtZnI (Polymer) | Zn-I (short) | 2.64 | X-ray Crystallography | uu.nl |

| EtZnI (Polymer) | Zn-I (long) | 2.91 | X-ray Crystallography | uu.nl |

Ab Initio Molecular Dynamics for Solution-Phase Behavior

While DFT calculations are excellent for static, ground-state structures, ab initio molecular dynamics (AIMD) simulations provide a way to study the dynamic behavior of molecules in solution over time. rub.deaps.org AIMD computes the forces on the atoms "on-the-fly" from electronic structure calculations at each step of a molecular dynamics trajectory. rub.de

This method is particularly powerful for studying complex solution-phase equilibria, such as the Schlenk equilibrium and the exchange of solvent molecules around the zinc center. acs.orgacs.org By simulating the motion of the organozinc species and the surrounding solvent molecules, AIMD can reveal:

The lifetime of different solvated structures.

The pathways and energy barriers for solvent exchange.

The dynamic formation and breaking of dimeric or oligomeric aggregates.

Studies on analogous systems like ZnMeCl in THF have used AIMD to map the distribution of solvation states and understand how these dynamic structural changes influence reactivity. acs.orgresearchgate.net This approach is essential for building a complete, dynamic picture of how reagents like this compound behave in a reaction flask.

Coordination Environment of Zinc in Alkylzinc Halides

The coordination environment of zinc in alkylzinc halides such as this compound is a critical determinant of their chemical behavior. Unlike diorganozinc compounds (R₂Zn), which are typically linear, two-coordinate monomers, the presence of a halogen atom introduces significant structural diversity. wikipedia.orguu.nl The zinc atom in these RZnX species is electron-deficient and acts as a Lewis acid, readily expanding its coordination sphere to achieve a more stable, coordinatively saturated state. uu.nl This results in coordination numbers of three or, more commonly, four, with geometries that are largely governed by electrostatic and steric interactions rather than ligand field effects, due to zinc's filled d-orbital configuration ([Ar]3d¹⁰4s²). wikipedia.org

Ligand Effects on Coordination Geometry

The geometry around the zinc center in alkylzinc halides is profoundly influenced by the nature of the ligands present, which include the alkyl group, the halide, solvent molecules, and other donor additives. The addition of a halogen ligand to a diorganozinc species enhances both the acceptor and donor character of the zinc atom, which facilitates the formation of aggregates. wikipedia.org

Key ligand effects include:

Steric Bulk: The size of the alkyl group (R) and any coordinating donor ligands can dictate the coordination number and geometry. Bulky ligands may prevent the formation of higher aggregates, favoring lower coordination numbers to minimize steric hindrance. uu.nl

Chelating Ligands: Bidentate ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), have a significant impact on the structure. researchgate.net By chelating to the zinc center, they can disrupt aggregate structures and form stable, monomeric complexes. For example, the interaction of organozinc halides with TMEDA has been shown to form well-defined adducts, influencing their reactivity in subsequent reactions. researchgate.netorganic-chemistry.org

Additives: The presence of salts like lithium chloride (LiCl) is crucial in modern organozinc chemistry. LiCl can break up oligomeric aggregates of organozinc halides by forming more soluble and reactive "ate" complexes, such as RZnX(Cl)Li. researchgate.netuni-muenchen.de This significantly alters the coordination environment, making the organic group more available for reactions like Negishi cross-coupling. wikipedia.org

The following table summarizes the effect of different ligand types on the coordination environment of zinc.

| Ligand Type | General Effect on Coordination Environment | Resulting Species Example |

| Simple Donor Solvents (e.g., THF, Et₂O) | Coordinate to the zinc center, typically leading to a tetrahedral geometry. | RZnX(THF)₂ |

| Chelating Diamines (e.g., TMEDA) | Form stable, chelated monomeric or dimeric complexes, preventing extensive aggregation. | RZnX(TMEDA) |

| Halide Salts (e.g., LiCl) | Break down aggregates to form higher-order zincate complexes. | [RZnX₂]⁻Li⁺ |

Aggregation Phenomena in Solution and Solid State

Organozinc halides like this compound rarely exist as simple monomers (RZnX) in solution or the solid state. Instead, they undergo significant aggregation to satisfy the coordinative unsaturation of the zinc center. uu.nlrsc.org This aggregation is primarily mediated by halide atoms bridging between two or more zinc centers. wikipedia.orguu.nl

In the Solid State: X-ray crystallography has revealed a variety of aggregate structures for alkylzinc halides.

Dimers: A common structural motif is the formation of dimers, [RZnX]₂, where two halide atoms bridge two zinc centers, resulting in a four-membered ring. The zinc atoms typically adopt a distorted tetrahedral geometry, being coordinated to the alkyl group, a terminal halide (in some cases), and two bridging halides.

Cubane Tetramers: Tetrameric structures, [RZnX]₄, with a heterocubane core are also prevalent, particularly for alkylzinc alkoxides and related species. uu.nl In this arrangement, four zinc atoms and four bridging atoms (e.g., halides or alkoxide oxygen atoms) occupy the vertices of a cube.

In Solution: The situation in solution is more complex and dynamic, often involving an equilibrium between multiple aggregated species, a phenomenon similar to the Schlenk equilibrium observed for Grignard reagents. uni-muenchen.de

Diffusion NMR spectroscopy has been a powerful tool to study the extent of aggregation in solution. These studies have shown that organozinc halides undergo considerable aggregation in common ethereal solvents like THF. rsc.org

The presence of additives like LiCl dramatically influences this equilibrium. It shifts the equilibrium away from simple halide-bridged oligomers towards the formation of soluble zincate species. uni-muenchen.deresearchgate.net While these species are still aggregated, their structure and reactivity are distinct from those of the parent alkylzinc halide.

Influence of Solvent Coordination

The solvent is not merely a medium for the reaction but an active ligand that plays a critical role in determining the structure and reactivity of alkylzinc halides. nih.govcapes.gov.br Ethereal solvents such as tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and 1,2-dimethoxyethane (B42094) (DME) are commonly used because they are relatively inert but can coordinate to the Lewis acidic zinc center. rsc.orgresearchgate.net

Solvation and Structure: Solvent molecules compete with halide bridges to coordinate to the zinc atom. In strongly coordinating solvents, the solvent molecules can occupy the available coordination sites, leading to the formation of monomeric or dimeric solvated complexes, such as RZnX(solvent)₂. researchgate.net The solid-state structure of ethylzinc (B8376479) chloride, for instance, has been shown to be a dimer with each zinc atom coordinated by a THF molecule.

Solvent and Reactivity: The choice of solvent can have a dramatic effect on reaction outcomes. For example, the uncatalyzed conjugate addition of organozinc halides to enones proceeds in high yield in DME, but not in THF. rsc.org Computational studies suggest this is not due to differences in the aggregation state in the two solvents, but rather the ability of the bidentate DME to stabilize a key transition state involving two organozinc units. rsc.org

Polar Aprotic Solvents: More polar solvents like dimethyl sulfoxide (B87167) (DMSO) can also be used. DMSO has been shown to accelerate the formation of organozinc reagents from zinc metal and organoiodides by facilitating the oxidative addition step. nih.govnih.gov The coordination environment of the resulting organozinc species in DMSO is different from that in THF, which in turn affects its downstream reactivity. nih.gov

The table below illustrates the role of different solvents in the coordination of alkylzinc halides.

| Solvent | Abbreviation | Coordinating Atom(s) | Typical Effect on Alkylzinc Halide Structure |

| Tetrahydrofuran | THF | Oxygen | Forms stable, solvated monomers or dimers (e.g., RZnX(THF)₂) |

| 1,2-Dimethoxyethane | DME | Two Oxygens (Bidentate) | Can chelate to zinc; noted for stabilizing specific reactive intermediates. rsc.org |

| Diethyl Ether | Et₂O | Oxygen | Weaker coordination than THF, may lead to higher degrees of aggregation. |

| Dimethyl Sulfoxide | DMSO | Oxygen | Strong coordination; can accelerate reagent formation. nih.gov |

Reactivity and Mechanistic Pathways of 5 Methylhexylzinc Chloride in Organic Transformations

Fundamental Reactivity Patterns of Organozinc Reagents

Organozinc halides, which fall under the category of heteroleptic organozincs (RZnX), are among the most utilized classes of organozinc compounds. wikipedia.org Their reactivity is governed by the nature of the carbon-zinc bond, which is less polar and consequently less nucleophilic than the carbon-metal bond in organomagnesium (Grignard) or organolithium reagents.

Organozinc compounds, including 5-Methylhexylzinc chloride, are characterized by their moderate nucleophilicity, especially when compared to their more reactive counterparts like Grignard and organolithium reagents. wikipedia.orglibretexts.org This reduced reactivity is a direct consequence of the higher electronegativity of zinc (1.65 on the Pauling scale) compared to magnesium (1.31) and lithium (0.98), which results in a less polarized carbon-zinc bond.

While Grignard and organolithium reagents are highly reactive and will readily add to a wide range of electrophiles, including sensitive functional groups like esters and nitriles, organozincs exhibit greater chemoselectivity. wikipedia.orgresearchgate.net They are generally not nucleophilic enough to attack carbonyl derivatives without the presence of a suitable catalyst. libretexts.org This characteristic prevents unwanted side reactions in complex molecules. The balance between reactivity and functional group tolerance is a key feature that makes organozinc reagents particularly valuable in the synthesis of complex, functionalized molecules. researchgate.netbris.ac.uk This moderation in reactivity means that while dialkylzincs were historically used for alkylating various electrophiles, they are less reactive than Grignards, which led to a decline in their study until their utility in enantioselective and cross-coupling reactions was realized. libretexts.org

Table 1: Comparison of Organometallic Reagent Reactivity

| Organometallic Class | General Formula | Relative Nucleophilicity | Reactivity Profile |

|---|---|---|---|

| Organolithium | R-Li | Very High | Highly reactive, low chemoselectivity, react with a broad range of electrophiles. |

| Organomagnesium (Grignard) | R-MgX | High | Strongly nucleophilic, prone to side reactions with sensitive functional groups. chem-station.com |

| Organozinc | R-ZnX | Moderate | Less reactive, highly chemoselective, tolerant of many functional groups. wikipedia.orglibretexts.org |

A significant advantage of the moderate reactivity of organozinc reagents is their compatibility with a wide variety of sensitive functional groups. wikipedia.orgresearchgate.net Unlike organolithium or Grignard reagents, which require the protection of many functional groups to prevent undesired reactions, organozinc compounds can often be used directly in the presence of such groups. This tolerance streamlines synthetic routes by reducing the number of protection and deprotection steps required.

The development of methods using highly activated Rieke® Zinc has further expanded the scope, allowing for the direct formation of organozinc reagents from alkyl bromides or chlorides in the presence of functionalities that would be incompatible with traditional organometallic synthesis. sigmaaldrich.com This high degree of functional group tolerance makes organozinc reagents, including this compound, ideal for use in the synthesis of complex organic molecules and pharmaceutical intermediates. researchgate.netresearchgate.net

Table 2: Functional Group Compatibility of Organozinc Reagents

| Functional Group | Tolerance by Organozinc Reagents | Reference |

|---|---|---|

| Esters | Tolerated | wikipedia.orgsigmaaldrich.com |

| Nitriles | Tolerated | sigmaaldrich.comorganic-chemistry.org |

| Amides | Tolerated | sigmaaldrich.comorganic-chemistry.org |

| Ketones | Tolerated | researchgate.netsigmaaldrich.com |

| Ethers | Tolerated | sigmaaldrich.com |

| Sulfides | Tolerated | sigmaaldrich.com |

Carbon-Carbon Bond Forming Reactions

Organozinc reagents are powerful tools for the construction of carbon-carbon bonds, a fundamental operation in organic synthesis. researchgate.net Their utility is most prominently displayed in transition-metal-catalyzed cross-coupling reactions.

Cross-coupling reactions are a class of reactions where two different organic fragments are joined together with the aid of a metal catalyst. Organozinc reagents are particularly effective nucleophiles in palladium- and nickel-catalyzed coupling processes. wikipedia.orgwikipedia.org Despite their moderate intrinsic reactivity towards organic electrophiles, they are among the most powerful metal nucleophiles in the context of transmetalation to palladium centers. wikipedia.org

The Negishi cross-coupling reaction, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, is a versatile and powerful method for forming C-C bonds by coupling an organozinc compound with an organic halide or triflate. wikipedia.orguni-muenchen.de The reaction is prized for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon centers. chem-station.comwikipedia.org

When coupling an alkylzinc halide, such as this compound, with an alkyl halide, the reaction forges a new C(sp³)–C(sp³) bond. This type of coupling is particularly challenging due to competing side reactions, most notably β-hydride elimination, which is notoriously rapid in intermediates involving secondary alkyl groups. chem-station.comorganic-chemistry.org

The success of the Negishi cross-coupling, especially for challenging substrates like alkyl halides, is highly dependent on the catalytic system. These systems typically consist of a palladium(0) pre-catalyst and a carefully selected ligand.

Palladium Pre-catalysts: The active catalyst in the cycle is a Pd(0) species. This is often generated in situ from a more stable Pd(II) pre-catalyst like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or from a Pd(0) source such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). organic-chemistry.orgnih.gov Specialized pre-catalysts, such as the Pd-PEPPSI (Palladium-Pyridine-Enhanced Precatalyst Preparation Stabilisation and Initiation) family, are also highly effective and resist common side reactions like β-hydride elimination. wikipedia.orgrsc.org

Ligand Selection: The choice of ligand is arguably the most critical factor in achieving a successful alkyl-alkyl Negishi coupling. The ligand must stabilize the palladium center and modulate its reactivity to favor the desired reaction pathway. The primary goal is to accelerate the rate of reductive elimination (the bond-forming step) relative to the rate of β-hydride elimination. nih.gov

Early efforts used ligands like dppf (1,1′-bis(diphenylphosphino)ferrocene), but modern challenges require more advanced solutions. nih.gov Research has led to the development of bulky, electron-rich phosphine (B1218219) ligands that are highly effective. These ligands promote the crucial reductive elimination step while sterically hindering the β-hydride elimination pathway.

Table 3: Selected Palladium Catalytic Systems for Negishi Coupling of Alkylzinc Reagents

| Pre-catalyst | Ligand | Ligand Type | Application Notes | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | CPhos | Biarylphosphine | Effective for coupling secondary alkylzinc halides with aryl bromides and chlorides, suppressing β-hydride elimination. | nih.gov |

| Pd₂(dba)₃ | PCyp₃ (Tricyclopentylphosphine) | Trialkylphosphine | Couples primary alkyl halides/tosylates with various organozinc reagents, tolerating many functional groups. | organic-chemistry.org |

| Pd-PEPPSI-IPent | IPent (1,3-bis(2,6-di(isopentyl)phenyl)imidazol-2-ylidene) | N-Heterocyclic Carbene (NHC) | Excellent for coupling secondary alkylzinc reagents with aryl/heteroaryl halides, significantly reducing isomeric byproducts. | rsc.org |

The development of these sophisticated catalyst systems, particularly the ligands, has transformed the Negishi reaction into a reliable and powerful tool for constructing C(sp³)–C(sp³) bonds, enabling the synthesis of complex aliphatic structures that were previously difficult to access. organic-chemistry.orgnih.gov

Reactivity and Mechanistic Pathways of this compound in Organic Transformations

While specific studies focusing exclusively on this compound are not extensively documented, its reactivity can be understood from the well-established behavior of secondary alkylzinc halides in a variety of transition-metal-catalyzed cross-coupling reactions. These reagents are valued for their high functional group tolerance and moderate reactivity. organic-chemistry.orgnih.gov

Cross-Coupling Reactions

The Negishi coupling, a reaction that forms carbon-carbon bonds by coupling organozinc compounds with organic halides, is a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.org For alkylzinc halides like this compound, this reaction is typically catalyzed by palladium or nickel complexes. wikipedia.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. illinois.edursc.org

Nickel catalysts are often employed for Negishi cross-couplings involving alkylzinc reagents due to their unique reactivity, which is complementary to palladium. researchgate.netescholarship.org Both Ni(0) complexes, such as Ni(PPh₃)₄ or Ni(COD)₂, and Ni(II) pre-catalysts like Ni(acac)₂ or NiCl₂(dppe), can be used. wikipedia.orgresearchgate.net Nickel is more electropositive than palladium, enabling it to activate a broader range of electrophiles. escholarship.org

For unactivated alkyl electrophiles, a key mechanistic feature of nickel-catalyzed systems is the potential for a "transmetalation-first" pathway. wikipedia.orgillinois.edu In this scenario, the alkylzinc reagent (R-ZnX) first transmetalates with the nickel catalyst. The resulting nickel-alkyl species then reacts with the alkyl halide, possibly through a radical process involving single-electron transfer (SET), to form the product. wikipedia.orgillinois.edu Nickel catalysts can readily access multiple oxidation states (0, +1, +2, +3), which facilitates both two-electron (oxidative addition/reductive elimination) and one-electron (radical) pathways. escholarship.org

Ligand selection is critical in nickel-catalyzed couplings of secondary alkylzinc reagents. The choice of ligand influences catalyst stability, reactivity, and, crucially, selectivity. A significant challenge is suppressing β-hydride elimination, a common side reaction with secondary alkyl groups that can lead to isomerized byproducts. nih.govresearchgate.net The development of specialized ligands, such as bulky biarylphosphines, has been instrumental in promoting the desired reductive elimination over β-hydride elimination. nih.gov

| Catalyst Type | Common Examples | Key Features | Relevant Citations |

|---|---|---|---|

| Ni(0) Pre-catalysts | Ni(PPh₃)₄, Ni(COD)₂ | Active catalyst form, used directly. | wikipedia.org |

| Ni(II) Pre-catalysts | Ni(acac)₂, NiCl₂(dppe), NiCl₂(PCy₃)₂ | Reduced in situ to active Ni(0) species. | wikipedia.orgresearchgate.net |

| Ligands | Phosphines (e.g., PPh₃, PCy₃), N-Heterocyclic Carbenes (NHCs), Bipyridines | Crucial for stability, selectivity, and suppressing side reactions like β-hydride elimination. | nih.govacs.org |

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and less toxic alternative to those using palladium or nickel. nih.govuni-muenchen.de Simple cobalt salts, such as cobalt(II) chloride (CoCl₂), often combined with bipyridine-type ligands, can effectively catalyze the coupling of primary and secondary alkylzinc reagents with various (hetero)aryl halides and alkynyl bromides. nih.govresearchgate.net These reactions generally require a higher catalyst loading (e.g., 10 mol% CoCl₂) compared to palladium systems but are attractive for their sustainability. nih.govorganic-chemistry.org

The mechanism of cobalt-catalyzed couplings is thought to differ from the classic Pd-catalyzed cycle and may involve radical intermediates derived from the alkyl halide. researchgate.net The reaction is robust and can often be performed in technical-grade solvents without diminished efficiency. uni-muenchen.de This methodology has proven effective for coupling functionalized alkylzinc reagents, including those derived from complex natural products, with high diastereoselectivity. nih.govresearchgate.net

The canonical mechanism for Negishi coupling proceeds through three fundamental steps. illinois.edursc.org

Oxidative Addition : The active Pd(0) or Ni(0) catalyst reacts with the organic halide (R¹-X), cleaving the carbon-halogen bond and oxidizing the metal to a Pd(II) or Ni(II) species (R¹-M(II)-X). illinois.edursc.org For alkyl halides, nickel catalysts are often more effective than palladium. escholarship.org With unactivated alkyl electrophiles and nickel catalysts, this step can be challenging and alternative pathways, such as those involving radical intermediates, may operate. wikipedia.orgillinois.edu

Transmetalation : The organozinc reagent (R²-ZnX, such as this compound) transfers its organic group to the metal center, displacing the halide and forming a new diorganometal(II) complex (R¹-M(II)-R²). illinois.edu The rate of this step can be influenced by additives and the solvent. illinois.edu Generally, sp²-hybridized zinc reagents transmetalate faster than sp³-hybridized ones. illinois.edu

Reductive Elimination : The two organic groups (R¹ and R²) on the metal center couple and are eliminated to form the final product (R¹-R²). This step regenerates the active M(0) catalyst, allowing the catalytic cycle to continue. illinois.edursc.org For secondary alkyl groups, this step is in competition with β-hydride elimination, which can lead to undesired byproducts. nih.govresearchgate.net The choice of ligand is crucial to favor reductive elimination. nih.gov

Additives, particularly lithium chloride (LiCl), play a crucial and often indispensable role in Negishi couplings involving organozinc reagents. researchgate.netnih.gov Organozinc halides prepared from zinc metal often exist as poorly soluble aggregates or are passivated on the zinc surface. researchgate.net LiCl helps to break up these aggregates and solubilize the organozinc species by forming more reactive "ate" complexes (e.g., R-ZnCl₂⁻ Li⁺). illinois.eduresearchgate.netresearchgate.net In some cases, the absence of LiCl can completely shut down the reaction. researchgate.net The presence of LiCl, often as a byproduct from organozinc reagent preparation using organolithiums or Grignard reagents in the presence of LiCl-solubilized ZnCl₂, was an unrecognized key to the success of early cross-coupling reactions. rsc.orgresearchgate.net

The choice of solvent also significantly impacts the reaction mechanism and outcome. More polar solvents can help to dissolve the organometallic species and promote the transmetalation step. illinois.edu Common solvents for Negishi couplings include tetrahydrofuran (B95107) (THF), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). illinois.eduwikipedia.org

For secondary alkylzinc reagents like this compound, regioselectivity is a major consideration. The primary competing pathway to the desired cross-coupling is β-hydride elimination, which can lead to the formation of an alkene and a metal-hydride species. This can subsequently undergo migratory insertion and reductive elimination to yield a linear, rearranged alkyl product (n-alkyl) instead of the desired branched, secondary alkyl product (sec-alkyl). nih.govresearchgate.net

Achieving high regioselectivity in favor of the secondary product requires careful catalyst design. The use of bulky, electron-rich phosphine ligands, such as the biarylphosphine CPhos, has been shown to effectively promote the rate of reductive elimination from the Pd(II) intermediate relative to the rate of β-hydride elimination. nih.govresearchgate.net This allows for the efficient coupling of secondary alkylzinc halides with a wide range of aryl bromides and chlorides with excellent secondary-to-primary product ratios. nih.gov

Stereoselectivity is relevant when using chiral, enantioenriched secondary alkylzinc reagents. For the coupling to be stereospecific (i.e., proceeding with either retention or inversion of configuration), the chiral center must be configurationally stable, and both the transmetalation and reductive elimination steps must proceed with high fidelity. core.ac.uk Research has shown that highly stereoretentive cross-couplings are possible, indicating that both key steps can proceed stereoselectively. core.ac.uk

The Fukuyama coupling is a palladium-catalyzed reaction that forms a ketone from the coupling of a thioester and an organozinc reagent. wikipedia.orgthieme-connect.de This reaction is highly valued for its mild conditions and remarkable chemoselectivity, tolerating sensitive functional groups like aldehydes, ketones, and aryl bromides within the substrates. wikipedia.orgthieme-connect.de

The proposed catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the carbon-sulfur bond of the thioester, followed by transmetalation with the organozinc reagent (e.g., this compound) and subsequent reductive elimination to yield the ketone product. organic-chemistry.orgwikipedia.org The high selectivity is attributed to the fast rate of ketone formation compared to competing pathways like oxidative addition into aryl halides or nucleophilic addition to other carbonyls. thieme-connect.de Both palladium and nickel catalysts can be used for this transformation. wikipedia.org

| Component | Role / Example | Significance | Relevant Citations |

|---|---|---|---|

| Nucleophile | Organozinc Halide (e.g., this compound) | Transfers the alkyl group. Moderate reactivity prevents side reactions. | wikipedia.orgthieme-connect.de |

| Electrophile | Thioester (R-C(O)SR') | Ketone precursor. The C-S bond is selectively activated by the catalyst. | organic-chemistry.org |

| Catalyst | Pd(0) complexes (e.g., Pd(PPh₃)₄), Ni(II) complexes | Catalyzes the C-C bond formation. | wikipedia.org |

| Product | Ketone (R-C(O)-Alkyl) | Formed with high chemoselectivity. | thieme-connect.de |

Copper catalysts offer a cheaper and more sustainable alternative for certain cross-coupling reactions. Simple copper(I) and copper(II) salts have been shown to catalyze the reaction of organozinc halides with electrophiles such as α-chloroketones. lookchem.com This provides a direct method for the α-alkylation of ketones, a transformation that can be challenging using traditional enolate chemistry. lookchem.com

More recently, copper catalysis has been merged with other strategies to enable the coupling of unactivated alkyl halides. For instance, an aryl radical, generated in situ, can activate an alkyl iodide, allowing it to participate in a copper-catalyzed Sonogashira-type coupling with a terminal alkyne. nih.gov While less developed than palladium or nickel systems for general Negishi-type reactions, copper catalysis is a rapidly advancing field for C(sp³)-C bond formation. nih.govrsc.orgsustech.edu.cn

Negishi Cross-Coupling with Alkyl Halides/Pseudohalides

Nucleophilic Addition Reactions to Carbonyls and Unsaturated Systems

This compound readily engages in nucleophilic addition reactions, a cornerstone of its synthetic utility. These reactions involve the attack of the nucleophilic carbon of the 5-methylhexyl group onto an electrophilic carbon center, typically a carbonyl or a carbon-carbon double bond within a conjugated system.

Barbier Reaction

The Barbier reaction provides a convenient method for the formation of alcohols through the one-pot reaction of an alkyl halide, a carbonyl compound, and a metal, typically zinc. wikipedia.orgalfa-chemistry.com In the context of this compound, the organozinc reagent is generated in situ from 5-methylhexyl chloride and zinc metal. This transiently formed organozinc species then adds to a carbonyl compound present in the reaction mixture. wikipedia.org

The general mechanism involves the oxidative addition of zinc metal to the carbon-chlorine bond of 5-methylhexyl chloride, forming this compound. This organometallic compound then coordinates to the carbonyl oxygen of an aldehyde or ketone, followed by the nucleophilic attack of the 5-methylhexyl group on the electrophilic carbonyl carbon. Subsequent aqueous workup liberates the corresponding secondary or tertiary alcohol. The Barbier reaction is advantageous as it avoids the pre-formation and isolation of the often-sensitive organozinc reagent. alfa-chemistry.com

For instance, the reaction of this compound with an aromatic aldehyde like benzaldehyde (B42025) would be expected to yield 1-phenyl-6-methylheptan-1-ol. The reaction conditions, such as solvent and temperature, can influence the yield and selectivity of the product.

| Reactant 1 (in situ from) | Reactant 2 | Product | Typical Conditions |

| 5-Methylhexyl chloride | Benzaldehyde | 1-Phenyl-6-methylheptan-1-ol | Zinc, THF, Room Temp. |

| 5-Methylhexyl chloride | Acetophenone | 2-Phenyl-7-methyloctan-2-ol | Zinc, THF, Reflux |

| 5-Methylhexyl chloride | Cyclohexanone | 1-(5-Methylhexyl)cyclohexan-1-ol | Zinc, THF, Room Temp. |

Reformatsky Reaction

The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. nrochemistry.comnrochemistry.com While 5-methylhexyl chloride is not an α-halo ester, the underlying principle of forming an organozinc reagent that subsequently adds to a carbonyl group is analogous. A Reformatsky-type reaction can be envisaged where this compound, generated in situ, acts as the nucleophile.

The mechanism is similar to the Barbier reaction, where the organozinc reagent adds to the carbonyl carbon of an aldehyde or ketone. nrochemistry.com The key difference in the classical Reformatsky reaction is the presence of the ester group, which stabilizes the initial organozinc intermediate (a zinc enolate). In the case of this compound, the non-stabilized alkylzinc halide is generally more reactive. The reaction would proceed via a nucleophilic addition to the carbonyl, followed by hydrolysis to yield the corresponding alcohol.

The scope of this Reformatsky-type reaction would include the addition of the 5-methylhexyl group to a variety of aldehydes and ketones.

| Organozinc Reagent | Carbonyl Compound | Product | Typical Conditions |

| This compound | Propanal | 4-Methyl-3-octanol | Zinc, THF, Room Temp. |

| This compound | Butan-2-one | 3,6-Dimethyl-3-nonanol | Zinc, THF, Reflux |

| This compound | Benzaldehyde | 1-Phenyl-6-methylheptan-1-ol | Zinc, THF, Room Temp. |

Conjugate Addition to Enones

Organozinc reagents, including alkylzinc halides like this compound, can undergo conjugate addition (or 1,4-addition) to α,β-unsaturated carbonyl compounds, known as enones. rsc.org This reaction is a powerful tool for the formation of new carbon-carbon bonds at the β-position of the enone system.

Research has shown that the conjugate addition of organozinc halides to enones can proceed effectively without the need for a catalyst, with the choice of solvent being a critical factor. For example, using a coordinating solvent like 1,2-dimethoxyethane (B42094) (DME) can significantly promote the reaction compared to tetrahydrofuran (THF). The mechanism is believed to involve the coordination of the solvent to the zinc center, stabilizing a transition state that facilitates the nucleophilic attack of the alkyl group to the β-carbon of the enone.

The reaction of this compound with an enone such as chalcone (B49325) (1,3-diphenyl-2-propen-1-one) would be expected to yield the corresponding 1,4-adduct, 1,3-diphenyl-4-(5-methylhexyl)butan-1-one, after protonation of the resulting zinc enolate.

| Alkylzinc Halide | Enone | Product | Solvent | Yield (%) |

| Phenylzinc Iodide | Chalcone | 1,3,3-Triphenylpropan-1-one | DME | 95 |

| Ethylzinc (B8376479) Bromide | Chalcone | 1,3-Diphenyl-1-hexanone | DME | 85 |

| This compound (Predicted) | Chalcone | 1,3-Diphenyl-4-(5-methylhexyl)butan-1-one | DME | High |

Titanium-Zinc Methylidenation

The mechanism involves the initial formation of a zinc carbenoid, such as bis(iodomethyl)zinc, from the dihalomethane and zinc. This zinc reagent then undergoes transmetalation with titanium tetrachloride to generate a highly reactive titanium-methylene species, often formulated as Cp2Ti=CH2 (Tebbe's reagent is a related, well-defined example). wikipedia.org It is this titanium-methylene complex that acts as the active methylenating agent, reacting with aldehydes and ketones to form alkenes.

While this compound is not directly used as the primary reagent in this specific named reaction, the underlying principle of transmetalation from zinc to titanium is a key concept in organometallic chemistry. It is conceivable that a related process could be developed where an alkylidene derived from a precursor other than a dihalomethane could be generated and transferred from zinc to titanium.

Radical-Mediated Reactions

In addition to its role as a nucleophile, the organozinc precursor to this compound can potentially be involved in radical-mediated reactions, particularly under photoredox catalysis conditions.

Photoredox Catalysis with Organozinc Precursors

Photoredox catalysis has emerged as a powerful strategy for the generation of radicals under mild conditions, enabling a wide range of chemical transformations. In this context, an alkyl halide can serve as a precursor to an alkyl radical.

While the direct use of pre-formed alkylzinc halides as radical precursors in photoredox catalysis is not as commonly reported as other methods, the in situ generation of radicals from alkyl halides in the presence of a photocatalyst and a reducing agent is a well-established concept. For instance, an excited-state photocatalyst can reduce an alkyl halide, such as 5-methylhexyl chloride, to generate the corresponding 5-methylhexyl radical. This radical can then participate in various C-C bond-forming reactions.

Further research is needed to fully elucidate the potential of this compound and its precursors in dedicated photoredox catalytic cycles where the organozinc species itself is the primary source of the alkyl radical through a single-electron transfer process.

Electron Transfer Mechanisms in Organozinc Formation and Reactivity

The mechanistic pathways for the formation and reaction of organozinc halides, such as this compound, are complex and can deviate from simple two-electron polar processes. A significant body of evidence points toward the involvement of single electron transfer (SET) events, which generate radical intermediates that dictate the course of the reaction. These electron transfer mechanisms are crucial for understanding both the synthesis of the organozinc reagent itself and its subsequent participation in carbon-carbon bond-forming transformations.

Electron Transfer in the Formation of Organozinc Reagents

The synthesis of organozinc compounds from zinc metal and organic halides is broadly classified as an oxidative addition. wikipedia.org While seemingly straightforward, the underlying mechanism, particularly for alkyl halides, is not a concerted insertion of zinc into the carbon-halogen bond. Instead, experimental and mechanistic studies strongly suggest that the reaction proceeds through single-electron transfer pathways. nih.gov This process is analogous to the well-studied formation of Grignard reagents. wikipedia.orgacs.org

The formation via an SET mechanism can be described in the following key steps:

Single Electron Transfer: An electron is transferred from the surface of the zinc metal to the lowest unoccupied molecular orbital (LUMO) of the alkyl halide (e.g., 5-methylhexyl chloride).

Radical Anion Formation: This electron transfer generates a transient radical anion intermediate [R-X]•⁻.

Fragmentation: The radical anion is unstable and rapidly fragments into an alkyl radical (R•) and a halide anion (X⁻).

Surface Reaction: The newly formed alkyl radical then reacts at the zinc surface to form the organozinc halide, RZnX.

This entire process occurs at the metal's surface, forming surface-bound organozinc intermediates. nih.gov The subsequent solubilization of these species into the reaction solvent is a distinct second step, which can be accelerated by additives like lithium chloride. nih.govnih.gov The requirement for polar aprotic solvents like DMSO or DMF in some preparations can be explained by their ability to stabilize the charged intermediates that are plausible in SET pathways. nih.gov

The table below contrasts the simplified concerted pathway with the evidence-supported SET mechanism for the formation of an organozinc halide.

Table 1: Comparison of Proposed Mechanisms for Organozinc Formation from R-X and Zn(0)

| Feature | Concerted Insertion Pathway | Single Electron Transfer (SET) Pathway |

| Initial Step | Direct insertion of Zn into the R-X bond through a three-centered transition state. | Transfer of a single electron from the Zn surface to the R-X molecule. libretexts.org |

| Key Intermediates | Transition state complex [R---Zn---X]‡. | Radical anion [R-X]•⁻, followed by a free alkyl radical (R•) and halide anion (X⁻). nih.gov |

| Nature of Process | A two-electron process. | A one-electron, radical process. youtube.com |

| Supporting Evidence | Simplicity, often depicted in introductory texts. | Supported by stereochemical and radical-clock experiments. Explains the accelerating effect of polar solvents. nih.gov |

Electron Transfer in the Reactivity of Organozinc Reagents

Beyond their formation, organozinc reagents can engage in reactions that are initiated or propagated by electron transfer steps. In these cases, the organozinc compound can act as an electron donor or as a precursor to a radical species.

Barbier and Related Reactions: The Barbier reaction, in which the organozinc reagent is generated in situ in the presence of a carbonyl substrate, can proceed via multiple pathways. wikipedia.org One proposed mechanism involves a radical stepwise pathway initiated by a single electron transfer from the zinc to the carbonyl compound, similar to the mechanism of Grignard additions. wikipedia.org

Photoredox-Catalyzed Reactions: Modern synthetic methods have demonstrated that organozinc reagents can be activated under photoredox catalysis conditions to serve as effective sources of alkyl radicals. zioc.ru In these reactions, a photocatalyst, upon excitation by visible light, facilitates a single electron transfer from or to the organozinc compound, generating an alkyl radical. This radical can then participate in various transformations, such as addition to alkenes. zioc.ru This approach highlights the capacity of organozinc compounds to participate in free-radical transformations, a role that has been historically underexplored. zioc.ru

Radical-Cascade Cross-Coupling: While many palladium- or nickel-catalyzed cross-coupling reactions (e.g., Negishi coupling) are described by ionic catalytic cycles, some transformations involving organozinc reagents are now understood to proceed through radical intermediates. nih.gov For instance, certain nickel-catalyzed three-component dicarbofunctionalizations of alkenes employ organozinc reagents in what is described as a tandem radical addition/cross-coupling cascade. nih.gov This implies that an SET event, likely involving the transition metal catalyst and the organozinc reagent, generates a radical that initiates the desired cascade.

Radical Initiation with Air: In the presence of oxygen (air), dialkylzinc compounds can act as radical initiators. nih.govacs.org The reaction between R₂Zn and O₂ is thought to produce radical species. nih.gov While it was commonly assumed that this process generates alkyl radicals (R•) directly, recent studies suggest that oxygen-centered radicals (e.g., zinc oxyl, ZnO•, and alkoxy, RO• radicals) are the key intermediates responsible for initiating subsequent radical reactions. nih.gov

The following table summarizes various reactions where this compound or analogous organozinc reagents react via an electron transfer mechanism.

Table 2: Examples of Electron Transfer-Mediated Reactivity of Organozinc Reagents

| Reaction Type | Role of Organozinc Reagent | Proposed Key Intermediates |

| Barbier Reaction | Potential SET donor to carbonyl substrate. | Carbonyl radical anion, metal alkoxide via radical pathway. wikipedia.org |

| Photoredox-Catalyzed Coupling | Precursor to alkyl radicals via SET with photocatalyst. zioc.ru | Alkyl radical (e.g., 5-methylhexyl radical), photocatalyst radical ion. zioc.ru |

| Nickel-Catalyzed Radical Cascade | Radical precursor in a catalytic cycle. nih.gov | Alkyl radical, Ni(I) or other paramagnetic nickel species. nih.gov |

| Radical Initiation with O₂ | Precursor to radical initiators. | Alkylperoxide species, oxygen-centered radicals (ZnO•, RO•). nih.gov |

Scientific Literature Lacks Specific Data on this compound in Stereoselective and Asymmetric Catalysis

Despite a comprehensive search of scientific databases and academic publications, there is a notable absence of specific research detailing the use of the chemical compound This compound in the context of stereoselective and asymmetric catalysis as outlined in the requested article structure. General information on organozinc reagents in these types of reactions is plentiful; however, specific data, detailed research findings, and mechanistic studies pertaining exclusively to this compound are not available in the current body of scientific literature.

The field of asymmetric catalysis extensively documents the use of various organozinc reagents, such as diethylzinc (B1219324) and diphenylzinc, in the enantioselective addition to carbonyl compounds. nih.gov These reactions are crucial for the synthesis of chiral alcohols, which are important building blocks in pharmaceuticals and other fine chemicals. mdpi.comnih.gov The success of these reactions heavily relies on the design of chiral ligands, with families like amino alcohols and BINOLs being extensively studied to induce high levels of stereocontrol. clockss.org

However, the specific application and behavior of this compound within these catalytic systems have not been a subject of published research. Consequently, there is no available data to populate the requested sections on its role in:

Catalytic Asymmetric Additions to Carbonyl Compounds: No studies were found that specifically use this compound in the asymmetric alkylation of aldehydes or ketones.

Chiral Ligand Design and Optimization: While many chiral ligands are known for organozinc additions, their optimization for use with this compound has not been reported.

Mechanistic Models for Chiral Induction: Without experimental data, no mechanistic models for chiral induction involving this specific reagent have been proposed or validated.

Role of Mixed Organozinc Reagents and Salt-Free Conditions: The influence of these conditions on reactions with this compound remains unexplored.

Asymmetric Alkylation of Ketones to Chiral Tertiary Alcohols: There is no literature on the use of this compound for this transformation.

Enantioselective Formation of Propargylic and Allylic Alcohols: The synthesis of these alcohol types using this compound has not been described.

Stereoselective and Asymmetric Catalysis with Organozinc Reagents

Asymmetric Cyclopropanation (Simmons-Smith Reaction)

The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, involving the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc source. wikipedia.org This reaction is renowned for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org The electrophilic nature of the zinc carbenoid leads to a concerted addition to the alkene double bond, proceeding through a characteristic "butterfly" transition state. nih.gov

While traditionally employing a zinc-copper couple or diethylzinc (B1219324) with diiodomethane, the fundamental principles of the Simmons-Smith reaction can be extended to other organozinc halides, including 5-Methylhexylzinc chloride. In such a scenario, this compound would participate in the formation of a mixed carbenoid species, which would then act as the cyclopropanating agent. The presence of the 5-methylhexyl group, a branched alkyl chain, could introduce unique steric and electronic effects, potentially influencing the reactivity and selectivity of the cyclopropanation process.

Stereocontrol in Cyclopropanation

A key feature of the Simmons-Smith reaction is the ability to control the stereochemical outcome of the cyclopropanation, particularly in substrates possessing directing functional groups, such as allylic alcohols. organicreactions.org The hydroxyl group can coordinate to the zinc center of the carbenoid reagent, delivering the methylene (B1212753) group to the same face of the double bond, resulting in syn-cyclopropanation. organic-chemistry.org

When considering the use of this compound in the cyclopropanation of a chiral allylic alcohol, the 5-methylhexyl group would be a spectator ligand on the zinc carbenoid. The primary interaction governing stereocontrol would remain the chelation of the allylic alcohol to the zinc center. However, the steric bulk of the 5-methylhexyl group could potentially influence the stability of the transition state, possibly enhancing the diastereoselectivity of the reaction compared to less hindered organozinc reagents.

Table 1: Hypothetical Diastereoselective Cyclopropanation of a Chiral Allylic Alcohol with Different Zinc Reagents

| Zinc Reagent | Substrate | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| Diethylzinc/CH₂I₂ | (R)-3-buten-2-ol | syn | >95:5 |

| This compound/CH₂I₂ | (R)-3-buten-2-ol | syn | Potentially >95:5 |

The data presented for this compound is a scientifically informed projection based on the established principles of the Simmons-Smith reaction.

Ligand-Accelerated Chiral Induction

The development of asymmetric Simmons-Smith reactions, where a chiral ligand is used to induce enantioselectivity in the cyclopropanation of achiral alkenes, represents a significant advancement in stereoselective synthesis. These chiral ligands, often possessing C₂-symmetry, coordinate to the zinc carbenoid, creating a chiral environment that biases the approach to the alkene, leading to the preferential formation of one enantiomer of the cyclopropane product.

Prominent examples of chiral ligands that have been successfully employed in asymmetric cyclopropanation include chiral dioxaborolanes and disulfonamides. For instance, the Charette asymmetric cyclopropanation utilizes a chiral dioxaborolane ligand derived from tartaric acid to achieve high levels of enantioselectivity in the cyclopropanation of allylic alcohols. organicreactions.org

In a hypothetical application of this compound in a ligand-accelerated asymmetric cyclopropanation, the chiral ligand would be the primary source of enantiocontrol. The 5-methylhexyl group on the zinc reagent could play a secondary role. Its steric profile might influence the binding affinity of the chiral ligand to the zinc center or affect the geometry of the resulting chiral complex. This could, in turn, modulate the enantiomeric excess (ee) of the cyclopropane product. Further empirical studies would be necessary to determine the precise nature of this effect.

Table 2: Projected Enantioselective Cyclopropanation of an Achiral Alkene with this compound and a Chiral Ligand

| Alkene | Chiral Ligand | Projected Enantiomeric Excess (ee) |

| Styrene | Chiral Dioxaborolane | High (e.g., >90%) |

| Cyclohexene | Chiral Disulfonamide | Moderate to High |

The enantiomeric excesses are projected based on results obtained with analogous systems and represent a plausible outcome for the use of this compound under these conditions.

Advanced Computational Studies and Theoretical Insights

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving organozinc compounds. These calculations offer a quantitative picture of the energy changes that occur as reactants are converted into products, shedding light on the feasibility and pathways of these transformations.

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. For reactions involving 5-Methylhexylzinc chloride, such as the Negishi cross-coupling, transition state analysis provides crucial information about the factors that control the reaction rate and selectivity. researchgate.netnih.gov

Below is a hypothetical data table illustrating the calculated activation energies for the transmetalation step of this compound with different phosphine (B1218219) ligands on the palladium catalyst, based on DFT calculations.

| Ligand | Calculated Activation Energy (kcal/mol) | Transition State Zn-C Bond Length (Å) | Transition State Pd-C Bond Length (Å) |

|---|---|---|---|

| PPh3 | 22.5 | 2.35 | 2.15 |

| PCy3 | 20.8 | 2.38 | 2.18 |

| XPhos | 18.2 | 2.41 | 2.20 |

| CPhos | 17.5 | 2.43 | 2.22 |

This interactive table allows for the selection of different ligands to display the corresponding hypothetical computational data for the transition state of the transmetalation reaction.

Beyond the transition state, computational studies are vital for identifying and characterizing the various intermediates that are formed during a reaction. For this compound, these intermediates can include solvent-coordinated monomers, dimers, and higher-order aggregates. researchgate.net The relative stability of these species can significantly impact the reaction pathway.

In solution, organozinc halides like this compound are known to exist in a Schlenk equilibrium, which involves the disproportionation into the diorganozinc species (bis(5-methylhexyl)zinc) and zinc chloride. nih.gov Computational modeling helps to predict the position of this equilibrium under different conditions. Furthermore, the interaction with catalysts can lead to the formation of various organopalladium intermediates in cross-coupling reactions. wikipedia.org DFT calculations can provide insights into the geometries and electronic structures of these transient species. nih.gov

A major goal of computational chemistry in this field is the prediction of reactivity and selectivity. By comparing the energy barriers for different possible reaction pathways, it is possible to predict which products will be favored. For instance, in the cross-coupling of this compound, a potential side reaction is β-hydride elimination. nih.gov Computational models can calculate the activation energies for both the desired reductive elimination and the undesired β-hydride elimination, thus predicting the selectivity of the reaction. organic-chemistry.org

The regioselectivity of reactions involving this compound can also be addressed computationally. For example, in additions to unsaturated carbonyl compounds, calculations can determine whether the 1,2-addition or the 1,4-conjugate addition is more favorable by comparing the transition state energies for both pathways. rsc.org

Modeling of Solvent and Aggregation Effects

The reactivity of organozinc reagents is profoundly influenced by the solvent and their state of aggregation in solution. researchgate.netnih.gov this compound is no exception, and computational models are crucial for understanding these effects.

Solvents such as tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) can coordinate to the zinc center, influencing the polarity of the Zn-C bond and the steric environment around the reactive site. rsc.org Computational studies can model the explicit coordination of solvent molecules and calculate the energetic consequences of this solvation. chemrxiv.orgchemrxiv.org For example, calculations have shown that the coordinating ability of DME can stabilize transition states involving two organozinc moieties, which can explain the enhanced reactivity observed experimentally when using this solvent. rsc.org

Aggregation is another key factor. Organozinc halides can form dimers or larger clusters, often bridged by halide atoms. researchgate.net These aggregates can have different reactivity compared to the monomeric species. Computational modeling can be used to predict the most stable aggregation states and to understand how these aggregates participate in the reaction. The presence of salts like lithium chloride can also be modeled, as they are known to break up aggregates and form more reactive "ate" complexes. organic-chemistry.org

The following table presents hypothetical data on the calculated aggregation energies of this compound in different solvents.

| Solvent | Calculated Dimerization Energy (kcal/mol) | Predicted Dominant Species |

|---|---|---|

| THF | -8.5 | Solvent-separated monomers and dimers |

| DME | -6.2 | Primarily solvent-separated monomers |

| Toluene | -12.0 | Higher-order aggregates |

This interactive table allows for the selection of different solvents to display the corresponding hypothetical computational data for the aggregation of this compound.

In Silico Design of Novel Catalysts and Reagents

The insights gained from computational studies can be leveraged for the in silico design of new and improved catalysts and reagents. By understanding the key features of the transition state, for example, it is possible to design ligands for palladium catalysts that lower the activation energy and enhance the selectivity of cross-coupling reactions with this compound.

This design process often involves creating a virtual library of potential catalysts and then using computational methods to screen for the most promising candidates. researchgate.net Descriptors related to the steric and electronic properties of the ligands can be correlated with the calculated reaction outcomes. This approach can accelerate the discovery of new catalytic systems that are tailored for specific applications of this compound.

Broader Research Implications and Future Directions

Integration of 5-Methylhexylzinc Chloride in Multistep Organic Synthesis

The primary value of an organozinc reagent like this compound lies in its role as a nucleophilic building block for constructing complex organic molecules through the formation of new carbon-carbon bonds. Its integration into multistep synthesis, particularly for creating pharmaceuticals and natural products, is a significant area of ongoing research. youtube.com

The Negishi cross-coupling reaction is a cornerstone of this research, enabling the combination of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org For a reagent such as this compound, this provides a method to introduce the branched 5-methylhexyl moiety into a larger, often heterocyclic, molecular scaffold. This is particularly valuable as many biologically active compounds feature such alkyl-substituted heterocyclic cores. acs.orgnih.gov

Future research focuses on expanding the scope and reliability of these reactions. Key goals include:

Synthesis of Complex Natural Products: Applying Negishi coupling with reagents like this compound in the total synthesis of complex molecules, such as alkaloids and polyketides, which have applications in medicine. youtube.com

Late-Stage Functionalization: Developing robust protocols that allow the introduction of the 5-methylhexyl group late in a synthetic sequence. This strategy is highly valuable in medicinal chemistry for rapidly creating analogues of a lead compound for structure-activity relationship studies. nih.gov

Tolerance of Functional Groups: Improving catalyst systems to ensure that the coupling reaction is compatible with a wide array of sensitive functional groups (e.g., esters, nitriles, aldehydes) present on either the organozinc reagent or the coupling partner. organic-chemistry.orgorganic-chemistry.org The moderate reactivity of organozinc compounds is advantageous in this regard compared to more reactive organolithium or Grignard reagents. wikipedia.org

The ability to reliably and selectively couple secondary alkylzinc reagents, including those with branched structures like this compound, is a powerful tool for accessing novel chemical space. nih.govmit.edu

Advancements in Continuous Flow Chemistry for Organozinc Reagents

The preparation and use of organozinc reagents like this compound are often hampered by their instability, sensitivity to air and moisture, and potentially exothermic formation. nih.gov Continuous flow chemistry has emerged as a transformative technology to overcome these limitations, representing a major direction for future research and industrial application. researchgate.net

Unlike traditional batch synthesis, continuous flow processes involve pumping reagents through a reactor where the reaction occurs. This offers several advantages for organozinc chemistry:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risks associated with handling pyrophoric and unstable intermediates. researchgate.net

Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and residence time leads to more consistent product quality and yield. nih.gov

Scalability: Scaling up production is achieved by running the system for longer periods or by using parallel reactors, avoiding the challenges of scaling up large-volume batch reactors. researchgate.netacs.org

On-Demand Synthesis: Flow chemistry allows for the on-demand generation of the organozinc reagent, which can be immediately "telescoped" into a subsequent reaction, such as a Negishi coupling. nih.govacs.org This avoids the need for storage of the unstable reagent.

Research has demonstrated the successful continuous synthesis of various organozinc halides with yields ranging from 82-98%. researchgate.netacs.orgacs.org These systems can achieve high throughput, with pilot-scale setups capable of producing several liters per hour, making the technology viable for industrial-scale synthesis. researchgate.netacs.org The application of these established flow protocols to the synthesis of this compound is a clear future step to enable its wider and safer use.

Exploration of New Catalytic Systems Beyond Palladium and Nickel

While palladium and nickel catalysts are highly effective for Negishi cross-coupling reactions, their cost (palladium) and toxicity (nickel) are significant drawbacks, particularly for large-scale synthesis. A major thrust of modern research is the development of catalytic systems based on more earth-abundant, cost-effective, and less toxic metals, such as iron and cobalt.

Cobalt-Catalyzed Couplings: Cobalt salts, often in combination with bipyridine-type ligands, have been shown to effectively catalyze the cross-coupling of functionalized primary and secondary alkylzinc reagents with a variety of (hetero)aryl halides. nih.govresearchgate.net These reactions proceed under mild conditions and demonstrate high functional group tolerance and, in some cases, high diastereoselectivity. nih.gov The development of cobalt-based systems represents a promising avenue for the application of this compound in more economical and sustainable synthetic processes. nih.govacs.org

Iron-Catalyzed Couplings: Iron is an exceptionally attractive alternative due to its low cost, low toxicity, and natural abundance. weizmann.ac.il Research has demonstrated that simple iron salts can catalyze a host of cross-coupling reactions, including those involving organozinc reagents. nih.govnih.gov While the mechanisms can be complex, these systems have proven effective for various C-C bond formations. Extending iron catalysis to reliably couple secondary alkylzinc halides like this compound is a key objective for making these transformations more sustainable.

The exploration of these first-row transition metal catalysts is critical for the future of organozinc chemistry, aiming to provide greener and more economical alternatives to traditional methods.

Development of Environmentally Benign Protocols for Organozinc Chemistry